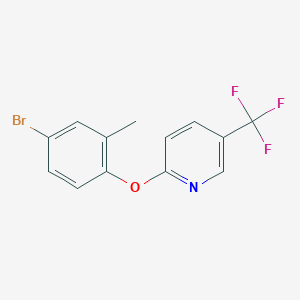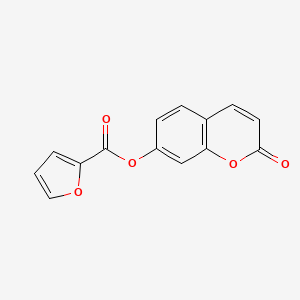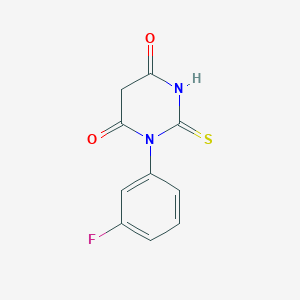
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that has shown potential in various applications, including as an inhibitor of protein kinases and as a tool for studying cellular signaling pathways.
作用机制
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine as a protein kinase inhibitor involves binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, which disrupts the signaling pathway and can lead to cell death. The specificity of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine for different protein kinases varies, and it has been shown to be most effective against kinases such as FLT3 and JAK2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine depend on the specific protein kinase that it inhibits. In general, inhibition of protein kinases can lead to cell death, which is why it is being investigated as a potential cancer treatment. However, the side effects of inhibiting specific kinases can vary, and more research is needed to fully understand the effects of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine on different cell types.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its specificity for certain protein kinases. This allows researchers to selectively inhibit specific signaling pathways and study their effects on cellular processes. However, the limitations of using 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine include its cost and the potential for off-target effects. Additionally, its use in live animals may be limited due to its low solubility and potential toxicity.
未来方向
There are many future directions for research on 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine. One area of interest is its potential as a cancer treatment, particularly in combination with other drugs. Additionally, more research is needed to fully understand the effects of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine on different cell types and signaling pathways. Finally, the development of more potent and selective inhibitors based on the structure of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine is an area of active research.
合成方法
The synthesis of 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine involves the reaction of 2-(4-bromo-2-methylphenoxy)pyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction can be improved by using a palladium catalyst and optimizing the reaction conditions.
科学研究应用
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. One of the most promising areas of research is its use as an inhibitor of protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is associated with many diseases, including cancer. By inhibiting protein kinases, 2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine has shown potential as a therapeutic agent for cancer and other diseases.
属性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c1-8-6-10(14)3-4-11(8)19-12-5-2-9(7-18-12)13(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSQWPPLGFNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-furyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5791406.png)
![ethyl 4-amino-2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5791410.png)
![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)



![N-(3-chloro-4-methoxyphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5791465.png)
![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![methyl 4-ethyl-5-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5791485.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![3-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzonitrile](/img/structure/B5791500.png)